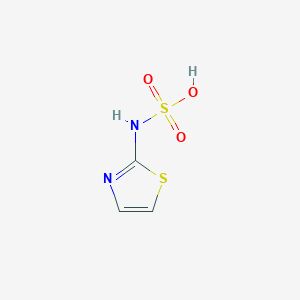![molecular formula C12H9N3O4S B13987553 n-[(2,4-Dinitrophenyl)sulfanyl]aniline CAS No. 18998-33-9](/img/structure/B13987553.png)
n-[(2,4-Dinitrophenyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfenamide,2,4-dinitro-N-phenyl-: is an organic compound with the molecular formula C12H9N3O4S It is a derivative of benzenesulfenamide, characterized by the presence of two nitro groups at the 2 and 4 positions and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfenamide,2,4-dinitro-N-phenyl- typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group, forming the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of benzenesulfenamide,2,4-dinitro-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenesulfenamide,2,4-dinitro-N-phenyl- can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfenamides.
Scientific Research Applications
Benzenesulfenamide,2,4-dinitro-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfenamide,2,4-dinitro-N-phenyl- involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or interacting with essential functional groups. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler derivative with a sulfonamide group attached to the benzene ring.
N-Phenylbenzenesulfonamide: Similar structure but lacks the nitro groups.
2,4-Dinitrobenzenesulfonamide: Contains nitro groups but differs in the position and nature of the substituents.
Uniqueness: Benzenesulfenamide,2,4-dinitro-N-phenyl- is unique due to the presence of both nitro groups and a phenyl group attached to the nitrogen atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
18998-33-9 |
|---|---|
Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-6-7-12(11(8-10)15(18)19)20-13-9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
LXXAVHSAUOQQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



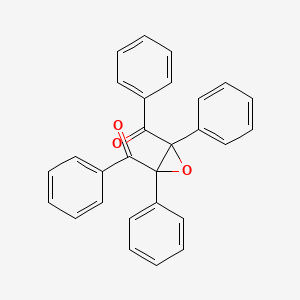
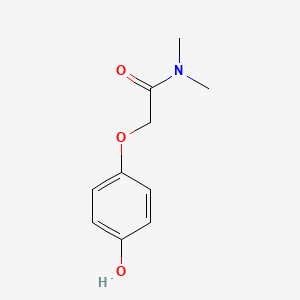
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)


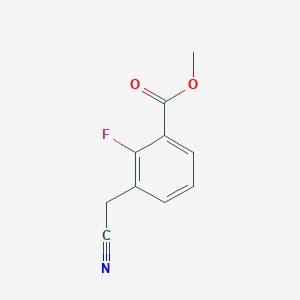


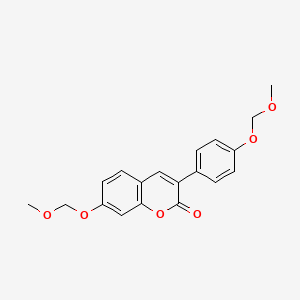
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)

